molecular formula C25H21NO6 B2936790 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921515-80-2

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2936790
CAS RN: 921515-80-2
M. Wt: 431.444
InChI Key: JZBDJHKZLIVXQZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . Benzamides are widely used in the pharmaceutical industry and are present in a variety of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound may have a complex structure with multiple aromatic rings and ether groups . The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide functional group and the aromatic rings. For example, it might undergo reactions typical of amides, such as hydrolysis, and reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds have been found to have a molecular weight around 223.2683 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis : An efficient synthesis process was developed for related compounds, demonstrating the potential for chemical modifications to enhance properties or bioactivity. For example, Gore and Narasimhan (1988) described the synthesis of (±)-latifine dimethyl ether, a process involving several chemical transformations starting from a dimethoxy-substituted compound (Gore & Narasimhan, 1988).
  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand the molecular conformation and potential interaction mechanisms. Yoo et al. (2014) detailed the crystal structure of a compound with a similar molecular structure, providing insights into its molecular geometry (Yoo, Lim, & Koh, 2014).

Biological Activity and Applications

  • Antimicrobial and Anti-inflammatory Properties : Some derivatives have shown promising antimicrobial and anti-inflammatory activities. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antipsychotic Agents : The synthesis and evaluation of related compounds for their antidopaminergic properties have contributed to the development of potential antipsychotic medications. Högberg et al. (1990) synthesized compounds with significant in vitro and in vivo potency, suggesting their utility in exploring dopamine D-2 mediated responses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Photochemical Studies

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some similar compounds have been found to cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. For example, given the wide use of benzamides in the pharmaceutical industry, this compound could be investigated for potential therapeutic effects .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-8-4-15(5-9-18)23-14-20(27)19-13-17(7-11-21(19)32-23)26-25(28)16-6-10-22(30-2)24(12-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBDJHKZLIVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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